molecular formula C18H14N2O4 B2451572 N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-13-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2451572
CAS RN: 864938-13-6
M. Wt: 322.32
InChI Key: KNQAGKFORBIKNQ-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that belongs to the benzoxazole class . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively studied and found possessing interesting pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The structure of the newly synthesized compounds is usually confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is typically confirmed using various spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives often involve the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The reaction leads to the formation of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy can be used to analyze the chemical properties .

Scientific Research Applications

Pharmacokinetics and Metabolism

The disposition and metabolism of compounds structurally related to the specified chemical have been extensively studied to understand their pharmacokinetic properties and metabolic pathways. For example, the study of the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, reveals that it is extensively metabolized in humans, with principal routes of metabolism involving oxidation of the benzofuran ring. This compound and its metabolites are almost completely eliminated over a 9-day period, primarily via feces, suggesting that related compounds may also undergo extensive metabolism and elimination processes in the body (Renzulli et al., 2011).

Potential Therapeutic Uses

Research into the therapeutic applications of related compounds has focused on their efficacy in treating conditions such as epilepsy and the management of specific symptoms. Oxcarbazepine, a compound with some structural similarities, has demonstrated efficacy in the treatment of partial and generalized tonic-clonic seizures in both adults and children. Its good tolerability profile and lower potential for drug interactions make it a valuable component in epilepsy treatment strategies (Wellington & Goa, 2001).

Environmental and Health Concerns

Concerns about the environmental presence and health impact of phthalates, which share some chemical similarities with the compound , have led to studies on their effects on human health. For instance, prenatal exposure to phthalates has been investigated for its potential impact on anogenital distance in boys, raising questions about the safety of these compounds (Bornehag et al., 2014).

Mechanism of Action

Target of Action

The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to them This binding can inhibit the receptors, leading to changes in the transmission of nerve signals

Biochemical Pathways

The compound affects the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing neuronal excitability. By targeting GABA receptors, the compound can influence this pathway and its downstream effects.

Result of Action

The compound exhibits significant insecticidal activity against Mythimna separata . This suggests that the compound’s action at the molecular and cellular level results in the death of these insects.

Future Directions

Benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide”, present a promising area of research due to their wide range of biological activities . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQAGKFORBIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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